4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

Description

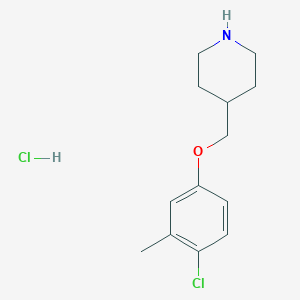

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a piperidine-derived compound featuring a 4-chloro-3-methylphenoxy group linked via a methylene bridge to the piperidine nitrogen.

Properties

IUPAC Name |

4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMWQUZSOVGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chloro-3-methylphenyl moiety linked to a 4-piperidinylmethyl ether structure. This unique combination of functional groups contributes to its biological activity, particularly in modulating receptor interactions and enzyme inhibition.

The mechanism by which this compound exerts its effects is primarily through interactions with specific receptors and enzymes.

- Molecular Targets : The compound may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling, and certain bacterial enzymes.

- Binding Affinity : Preliminary studies indicate that the compound exhibits significant binding affinity to various biological targets, which is crucial for its pharmacological efficacy.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Receptor Modulation : It has been shown to act as a modulator of muscarinic acetylcholine receptors, which are implicated in numerous neurological processes. This interaction suggests potential applications in treating disorders such as Alzheimer's disease and schizophrenia .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which plays a critical role in the hydrolysis of choline esters. Inhibition of BChE can have therapeutic implications in conditions characterized by cholinergic dysfunction .

Research Findings and Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits BChE activity, with IC50 values indicating moderate potency. This suggests its potential use in managing conditions like myasthenia gravis or other cholinergic-related disorders.

- Neuropharmacological Effects : Animal studies have demonstrated that administration of the compound leads to significant behavioral changes consistent with enhanced cholinergic activity, supporting its role as a potential therapeutic agent for cognitive enhancement .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride | Different chloro-substituent position | Exhibits distinct antimicrobial properties |

| 3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochloride | Fluorine instead of chlorine | Potentially different CNS activity profile |

| 2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochloride | Altered ether position | Variations in reactivity due to different substituents |

The structural variations significantly influence the biological activities and therapeutic potentials of these compounds.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with potential applications in environmental science, pollution research, and medicinal chemistry. Its structure includes a chloro-substituted aromatic ring and a piperidine moiety, contributing to its chemical properties and potential biological activities.

Environmental Science and Pollution Research

This compound is used to create nanofibers of poly (4-chloro-3-methylphenyl methacrylate) (CMPMA) and nano Ag-doped poly (CMPMA) composite nanofibers. Nano Ag-doped poly (CMPMA) composite nanofibers have demonstrated effectiveness in decontaminating water from microorganisms. Nanofibers are prepared through electrospinning.

Medicinal Chemistry Research

This compound is also utilized in synthesizing and characterizing 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives to assess their analgesic potential. Most of these compounds displayed potent analgesic efficacy with durations of action ranging from ultrashort to long. The derivatives were synthesized and characterized using physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR.

Reactions

The chemical behavior of this compound can be explored through reactions typical of ether and amine functionalities:

- N-alkylation to form quaternary ammonium salts.

- Acylation with various acylating agents.

- Ether cleavage under acidic conditions to yield corresponding phenols and alcohols.

These reactions are crucial for understanding the reactivity and potential modifications of the compound for various applications.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial properties

- CNS activity

Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride | Different chloro-substituent position | Exhibits distinct antimicrobial properties |

| 3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochloride | Fluorine instead of chlorine | Potentially different CNS activity profile |

| 2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochloride | Altered ether position | Variations in reactivity due to different substituents |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride (CAS 1219979-90-4)

- Structure : Differs by an ethyl group (vs. methyl) at the 3-position of the phenyl ring.

- Molecular Formula: C₁₄H₂₁Cl₂NO (MW: 290.228) .

- Such substitutions are critical in optimizing pharmacokinetic properties .

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride (CAS 1220020-08-5)

- Structure : Substitutes chlorine with iodine at the 4-position.

4-(3-Methoxyphenyl)piperidine hydrochloride (CAS 325808-20-6)

Variations in the Linker and Heterocycle

3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-96-3)

- Structure : Features an ethylene (-CH₂CH₂-) linker instead of methylene (-CH₂-).

- Implications : A longer linker may increase conformational flexibility, affecting binding pocket accessibility and potency .

4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride (CAS 1220027-40-6)

Pharmacological Analogues

N-(4-Piperidinylmethyl)amine Derivatives (G-Quadruplex Binders)

- Structure : Piperidinylmethyl group coupled to aromatic systems.

- Activity : Stabilizes DNA G-quadruplex structures, inhibiting oncogene transcription (e.g., c-myc, c-Kit) .

- Comparison: The target compound’s chloro-methylphenoxy group may enhance DNA binding via hydrophobic and electrostatic interactions, similar to ethyl or methoxy analogs .

Ex 26 (Selective S1PR1 Antagonist)

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Receptor Antagonism : Structural analogs with chloro-methylphenyl groups (e.g., Ex 26) demonstrate receptor-specific activity, highlighting the importance of substituent positioning .

- Metabolic Stability : Ether linkages (vs. esters) improve stability, as seen in piperidinylmethyl ethers compared to carboxylate derivatives .

Preparation Methods

Ether Formation via Nucleophilic Aromatic Substitution

A common approach involves nucleophilic aromatic substitution (SNAr) where a phenol derivative (4-chloro-3-methylphenol) reacts with a suitable piperidinylmethyl halide or leaving group derivative. The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium hydroxide or sodium hydride to deprotonate the phenol, enhancing nucleophilicity.

- Reaction conditions: Elevated temperatures (e.g., 100–175 °C) in sealed tubes to accelerate the substitution reaction.

- Reaction time: Typically 15–20 minutes under optimized conditions.

- Base: Potassium hydroxide is preferred for phenol deprotonation.

- Solvent: DMF is widely used due to its high boiling point and ability to dissolve both reactants.

This method is supported by analogous syntheses of related compounds where rapid and efficient ether formation is achieved under these conditions.

Formation of Piperidinylmethyl Ether Intermediate

The piperidinylmethyl moiety is introduced by reacting the chlorinated phenol intermediate with 4-piperidinylmethyl chloride or bromide under nucleophilic substitution conditions. This step may be catalyzed or facilitated by bases and carried out in solvents such as methylene chloride or toluene at moderate temperatures (25–60 °C).

Conversion to Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system (e.g., methanol or ethereal solvents) to improve crystallinity, stability, and handling.

- Reaction conditions: Room temperature stirring for several hours.

- Purification: Crystallization from mixed solvents such as isopropyl acetate and cyclohexane to yield pure hydrochloride salt.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Chlorination of phenol | Oxalyl chloride + DMF catalyst | -10 to 50 | 3–12 hours | Methylene chloride, acetonitrile, toluene | Molar ratio oxalyl chloride:substrate 1–1.2 |

| Ether formation (SNAr) | 4-chloro-3-methylphenol + piperidinylmethyl halide + KOH | 100–175 | 15–20 minutes | DMF | Sealed tube, base deprotonation |

| Piperidinylmethyl ether formation | Piperidinylmethyl chloride + phenol intermediate | 25–60 | 1–4 hours | Methylene chloride, toluene | Moderate temperature for substitution |

| Hydrochloride salt formation | HCl treatment | 20–25 | Several hours | Methanol, ether solvents | Crystallization for purification |

Purification and Characterization

- The hydrochloride salt is typically purified by recrystallization from solvent mixtures such as isopropyl acetate and cyclohexane.

- Characterization methods include Powder X-ray Diffraction (PXRD) to confirm crystalline form, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

Research Findings and Optimization Notes

- The use of non-protic solvents such as methylene chloride and acetonitrile in the chlorination step improves yield and reduces side reactions.

- Optimizing the molar ratios of chlorinating agents and substrates is crucial to avoid over-chlorination and formation of poly-chlorinated by-products.

- The nucleophilic aromatic substitution reaction proceeds rapidly under sealed tube conditions at elevated temperatures, significantly reducing reaction time while maintaining high yield and purity.

- The hydrochloride salt formation step enhances the compound’s stability and facilitates handling and storage.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between 4-piperidinylmethyl precursors and substituted phenyl ethers. Mannich reactions using formaldehyde and amine components (e.g., phenethylamine hydrochloride) under mild alkaline conditions (pH 8–9) in dichloromethane or ethanol at 25–40°C yield intermediates with 87–98% efficiency. Purification via flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., ether C-O-C stretches at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves crystal structures .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

- Methodological Answer : Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin carriers. Stability studies under varying pH (4–9) and temperatures (4–37°C) recommend lyophilized storage at –20°C. Aggregation-prone behavior requires dynamic light scattering (DLS) monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential interaction with G-quadruplex DNA structures?

- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations predict π-π stacking between the chlorophenyl group and guanine tetrads. Thermodynamic studies (ITC, CD spectroscopy) quantify binding affinities (ΔG ~ –8 kcal/mol) and stabilization effects on c-myc/c-Kit promoters .

Q. How should researchers resolve discrepancies in biological activity data observed across different assay systems?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, cellular luciferase reporters for transcriptional inhibition). Control for off-target effects via CRISPR knockouts of suspected receptors (e.g., cannabinoid CB1/CB2) and compare with structurally related analogs (e.g., SR141716A) .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~3.2), CNS permeability, and CYP450 metabolism. Molecular dynamics simulations (AMBER, GROMACS) assess membrane penetration and plasma protein binding (>90% albumin) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

- Methodological Answer : Systematic substitution of the chloro-methylphenyl group (e.g., with fluoro or methoxy groups) and piperidine N-methylation reduces off-target binding. Pharmacophore mapping (Discovery Studio) identifies critical hydrogen-bond acceptors and hydrophobic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.